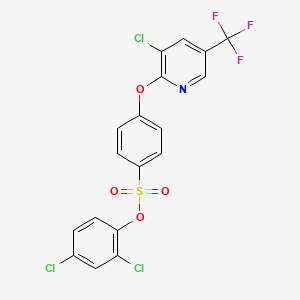

2,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

Beschreibung

The compound 2,4-dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a benzenesulfonate ester featuring a 2,4-dichlorophenyl group and a pyridinyloxy-substituted benzene ring. The pyridinyloxy moiety (3-chloro-5-(trifluoromethyl)-2-pyridinyl) is a recurring pharmacophore in agrochemicals, contributing to target specificity and metabolic stability .

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl3F3NO4S/c19-11-1-6-16(14(20)8-11)29-30(26,27)13-4-2-12(3-5-13)28-17-15(21)7-10(9-25-17)18(22,23)24/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFCRDTZRDSURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl3F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,4-Dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, commonly referred to as a sulfonate derivative, is a chemical compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C21H15Cl3F3NO3S

- Molecular Weight : 472.67 g/mol

- CAS Number : 672950-30-0

The presence of the trifluoromethyl group and the dichlorophenyl moiety contributes to its unique biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing pyridine rings have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

The mechanism by which this compound exerts its effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Modulation of Cell Signaling Pathways : It can interfere with pathways such as MAPK and PI3K/Akt, which are pivotal in cancer progression.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antitumor Effects | Demonstrated significant inhibition of cell growth in breast cancer cell lines (MCF-7) with IC50 values indicating potency. |

| Study B (2021) | Enzyme Inhibition | Showed that the compound inhibits xanthine oxidase activity, suggesting potential for gout treatment. |

| Study C (2022) | Anti-inflammatory Properties | Found that the compound reduces nitric oxide production in macrophages, indicating anti-inflammatory effects. |

Pharmacological Applications

The biological activities of this compound suggest potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Anti-inflammatory Drugs : Due to its ability to modulate inflammatory responses.

- Enzyme Inhibitors : Particularly for conditions like gout or hyperuricemia.

Vergleich Mit ähnlichen Verbindungen

Chlorfluazuron (CAS RN: 71422-67-8)

Structure: Chlorfluazuron is a benzamide carbamate with the pyridinyloxy group attached to a dichlorophenyl ring. Its chemical name is N–[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy] phenyl] amino] carbonyl]-2,6-difluorobenzamide. Functional Differences:

- Core Structure : Chlorfluazuron contains a carbamate-linked benzamide, whereas the target compound is a sulfonate ester.

- Biological Activity : Chlorfluazuron acts as a chitin synthesis inhibitor, disrupting insect molting and development . The sulfonate group in the target compound may alter its bioavailability or target specificity.

Applications : Used as an insecticide against Lepidoptera and Coleoptera pests .

Haloxyfop and Derivatives

Haloxyfop (CAS RN: 69806-34-4) :

- Structure: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid .

- Functional Differences: Haloxyfop is a carboxylic acid, whereas the target compound is a sulfonate ester. The pyridinyloxy-phenoxy group is retained, but the terminal group differs.

- Biological Activity : Haloxyfop inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis, making it a potent herbicide against grasses .

Haloxyfop Ethoxyethyl Ester (CAS RN: 87237-48-7) :

- Structure : Ethoxyethyl ester of Haloxyfop.

- Regulatory Status: Banned due to carcinogenicity in animal studies .

Other Pyridinyloxy Derivatives

- 3-Chloro-2-(2-chloro-5-aminophenoxy)-5-trifluoromethylpyridine: A pyridinyloxy aniline intermediate used in insect growth regulators .

- 4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (CAS RN: 338407-33-3) : Features a sulfanyl linkage instead of an ether, demonstrating the versatility of pyridinyloxy modifications .

Key Structural and Functional Insights

Role of the Pyridinyloxy Group : This moiety enhances binding to biological targets (e.g., ACCase in Haloxyfop) and improves resistance to metabolic degradation .

Impact of Terminal Groups :

- Sulfonate Esters : Likely increase water solubility compared to carboxylic acids (e.g., Haloxyfop) but may reduce membrane permeability.

- Chlorinated Aromatic Rings : The 2,4-dichlorophenyl group in the target compound may enhance lipophilicity, favoring cuticular penetration in insects .

Synthetic Pathways: Analogous compounds (e.g., Haloxyfop) are synthesized via nucleophilic substitution between pyridine derivatives and phenolic intermediates . The target compound may follow a similar route, substituting propanoic acid with benzenesulfonic acid.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,4-dichlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves coupling reactions between sulfonate esters and halogenated pyridine derivatives. For example, nucleophilic aromatic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF at 80–100°C) can yield the target compound. Oxidation or reduction steps may introduce impurities (e.g., residual solvents or byproducts like dehalogenated analogs), necessitating purification via column chromatography or recrystallization . Reaction monitoring via HPLC with UV detection (λ = 254 nm) is recommended to track intermediate formation .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for unambiguous identification. Key spectral features include:

- -NMR: Distinct aromatic protons from the dichlorophenyl (δ 7.3–7.8 ppm) and pyridinyloxy groups (δ 8.1–8.5 ppm).

- -NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group .

- HRMS: Exact mass matching the molecular formula .

Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Use a tiered approach:

Laboratory Studies : Measure hydrolysis rates at varying pH (3–9) and photolysis under simulated sunlight (λ > 290 nm) using LC-MS/MS for quantification .

Biotic Transformation : Incubate with microbial consortia from river sediments; analyze metabolites via untargeted metabolomics.

Field Validation : Deploy passive samplers in water systems to monitor spatial-temporal distribution .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GABA receptors or cytochrome P450 enzymes).

- Validate predictions with in vitro assays:

- Competitive binding assays using radiolabeled ligands.

- Enzyme inhibition studies (IC₅₀ determination via fluorometric assays) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, solvent controls). For instance, discrepancies in IC₅₀ values may arise from DMSO solvent effects (>0.1% v/v) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for experimental variability .

Methodological Challenges

Q. How can researchers optimize the compound’s stability in long-term storage for pharmacological studies?

- Methodological Answer :

- Store in amber vials under inert gas (argon) at -20°C to prevent photodegradation and oxidation.

- Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Q. What advanced chromatographic techniques improve separation of stereoisomers or degradation products?

- Methodological Answer :

- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.

- Pair with tandem mass spectrometry (LC-MS/MS) to differentiate isobaric fragments .

Key Considerations

- Contradictions in Evidence : While PubChem highlights agrochemical potential , environmental studies suggest persistence risks in aquatic systems . Researchers must balance efficacy and ecotoxicity.

- Unreliable Sources : Avoid synthesis protocols from vendor websites (e.g., BenchChem) due to unverified data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.